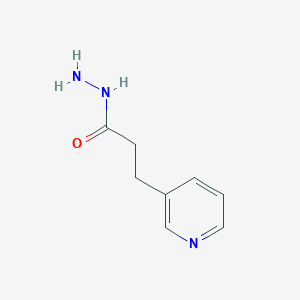

3-(Pyridin-3-yl)propanehydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Pyridin-3-yl)propanehydrazide is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are of significant interest due to their diverse range of applications, including their use in the synthesis of various heterocyclic compounds, which are often found in pharmaceuticals and materials with specialized properties.

Synthesis Analysis

The synthesis of related pyridine derivatives has been explored in several studies. For instance, an efficient method for synthesizing [1,2,4]triazolo[4,3-a]pyridines was developed, which involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine. This reaction is chemoselective and occurs at the terminal nitrogen atom of the hydrazide, followed by dehydration under microwave irradiation to yield the desired product . This method exemplifies the potential pathways that could be adapted for the synthesis of 3-(Pyridin-3-yl)propanehydrazide.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex and is often characterized using various spectroscopic techniques. For example, a Schiff base derivative, N'-(pyridin-3-ylmethylene)benzenesulfonohydrazide, was synthesized and its structure was determined using single-crystal X-ray crystallography. The molecule crystallized in the monoclinic system and exhibited intermolecular hydrogen bonding, contributing to the stability of the crystal structure . Such detailed structural analysis is crucial for understanding the properties and reactivity of 3-(Pyridin-3-yl)propanehydrazide.

Chemical Reactions Analysis

Pyridine derivatives participate in a variety of chemical reactions. The study of metal dithiocarbamate complexes based on a pyridyl and nitrile group-containing amine demonstrates the reactivity of such compounds. These complexes were prepared and characterized, showing the potential for 3-(Pyridin-3-yl)propanehydrazide to form complexes with metals, which could be useful in various applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be elucidated through experimental and computational studies. For instance, vibrational spectra, HOMO-LUMO analysis, and studies on nonlinear optical behavior have been conducted on a related compound, providing insights into its electronic structure and potential applications in nonlinear optics . Similarly, the analysis of vibrational spectra and electronic properties of other pyridine derivatives has been performed, which can help predict the behavior of 3-(Pyridin-3-yl)propanehydrazide in different environments .

Applications De Recherche Scientifique

1. Complexation and Coordination Chemistry

The compound 3-(Pyridin-3-yl)propanehydrazide shows potential in complexation and coordination chemistry. Studies have demonstrated its ability to form tetradentate ligands through condensation reactions, as seen in the complexation to Cadmium(II) (Hakimi et al., 2013). This suggests its utility in creating complex molecular structures with potential applications in various fields, including catalysis and material science.

2. Antimicrobial Activity

Derivatives of 3-(Pyridin-3-yl)propanehydrazide, such as 2-(Pyridine-3-yl)-4H-chromen-4-one, have shown significant antimicrobial properties (Chate et al., 2013). This highlights the potential for developing new antimicrobial agents based on this compound, which could be important for addressing antibiotic resistance.

3. Organic Synthesis

3-(Pyridin-3-yl)propanehydrazide has been used in organic synthesis, demonstrating its versatility as a building block for complex molecules. For instance, it's involved in the synthesis of a key intermediate for a glucokinase activator (Dunetz et al., 2011). This application shows its significance in the pharmaceutical industry for drug development.

4. Spectroscopic and Quantum Chemical Studies

The compound has been subject to extensive spectroscopic and quantum chemical studies to understand its molecular structure and properties, as seen in the study of molecular structures like 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone (Sivakumar et al., 2021). This research is crucial for the development of new materials and chemicals.

Safety And Hazards

Propriétés

IUPAC Name |

3-pyridin-3-ylpropanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-11-8(12)4-3-7-2-1-5-10-6-7/h1-2,5-6H,3-4,9H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYMOFUDUJDDES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634774 |

Source

|

| Record name | 3-(Pyridin-3-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyridin-3-yl)propanehydrazide | |

CAS RN |

320608-52-4 |

Source

|

| Record name | 3-(Pyridin-3-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine](/img/structure/B1323158.png)

![[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1323160.png)

![4,7-Dichlorothieno[2,3-d]pyridazine](/img/structure/B1323161.png)